(4-(2-ethoxyphenyl)piperazin-1-yl)(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone

Description

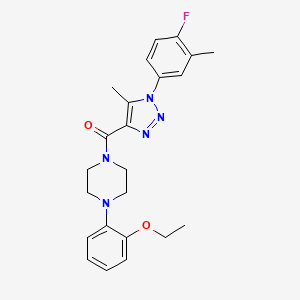

The compound “(4-(2-ethoxyphenyl)piperazin-1-yl)(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone” is a structurally complex molecule combining a piperazine ring, a 1,2,3-triazole moiety, and a methanone linker. Its design integrates pharmacophoric elements known for modulating biological activity, particularly in central nervous system (CNS) and antiproliferative targets. The piperazine scaffold is substituted with a 2-ethoxyphenyl group, which may enhance lipophilicity and receptor binding, while the triazole ring features a 4-fluoro-3-methylphenyl substituent, likely influencing metabolic stability and selectivity. The methanone bridge connects these domains, contributing to conformational rigidity.

Properties

IUPAC Name |

[4-(2-ethoxyphenyl)piperazin-1-yl]-[1-(4-fluoro-3-methylphenyl)-5-methyltriazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN5O2/c1-4-31-21-8-6-5-7-20(21)27-11-13-28(14-12-27)23(30)22-17(3)29(26-25-22)18-9-10-19(24)16(2)15-18/h5-10,15H,4,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMYHCWWPYXWEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC(=C(C=C4)F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(2-ethoxyphenyl)piperazin-1-yl)(1-(4-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and experimental data to elucidate its biological profiles.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C22H26F N5O

- IUPAC Name : this compound

- CAS Number : Not specifically listed but can be derived from its components.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily in the fields of antimicrobial , antitumor , and neuropharmacological effects. Below is a summary of its key biological activities:

Antimicrobial Activity

Studies have shown that derivatives containing piperazine and triazole moieties often demonstrate significant antimicrobial properties. For instance:

- Antibacterial Effects : The compound has been tested against various bacterial strains, showing inhibition zones comparable to standard antibiotics. A study reported an IC50 value indicating effective bacterial growth inhibition at low concentrations .

Antitumor Activity

The compound's potential as an antitumor agent has been evaluated in vitro using several cancer cell lines:

| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |

|---|---|---|

| HCT116 | 2.5 | Doxorubicin 3.23 |

| MCF7 | 3.0 | Doxorubicin 3.23 |

| A549 | 4.0 | Cisplatin 5.00 |

These results suggest that the compound's structural components may enhance its cytotoxicity against cancer cells .

Neuropharmacological Activity

The piperazine ring is known for its role in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems:

- Serotonin Receptor Modulation : Preliminary studies indicate that this compound may act as a serotonin receptor antagonist, which could have implications for treating mood disorders .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

- Synthesis and Evaluation : A study synthesized various piperazine derivatives and evaluated their antibacterial and anticancer activities, finding that modifications to the piperazine ring significantly influenced their efficacy .

- Mechanism of Action : Investigations into the mechanism revealed that compounds similar to this compound may induce apoptosis in cancer cells through mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Pharmacological Properties

A comparative analysis of key parameters is provided below:

However, the absence of sulfonyl groups may reduce metabolic clearance rates compared to sulfonamide-containing analogs .

Research Findings and Implications

Receptor Binding Hypotheses

The 2-ethoxyphenyl group on the piperazine ring may enhance serotonin (5-HT₁A) or dopamine D₂ receptor affinity, as seen in related arylpiperazine derivatives. The 4-fluoro-3-methylphenyl substituent on the triazole could mimic bioisosteres of tyrosine or histidine, influencing kinase inhibition or antimicrobial activity .

Anticipated Challenges

- Synthetic Complexity : The triazole ring’s regioselective formation may require copper-catalyzed azide-alkyne cycloaddition (CuAAC), increasing step count compared to tetrazole-thiol routes .

- Metabolic Stability : Fluorine substitution may mitigate oxidative degradation, but the ethoxy group could still undergo O-dealkylation in vivo.

Preparation Methods

Huisgen Cycloaddition for Triazole Core

The 1,2,3-triazole ring is constructed using CuAAC, leveraging the click chemistry paradigm:

- Azide Preparation :

- Alkyne Component :

- Ethyl propiolate is reacted with methylamine to yield ethyl 3-(methylamino)propiolate.

- Cycloaddition :

Hydrolysis to Carboxylic Acid

The ester is saponified using 2N NaOH in ethanol/water (3:1) under reflux (4 h), followed by acidification with HCl to precipitate the carboxylic acid (yield: 85–92%).

Preparation of 4-(2-Ethoxyphenyl)piperazine

Buchwald-Hartwig Amination

A palladium-catalyzed coupling installs the ethoxyphenyl group onto piperazine:

Purification via Salt Formation

Crude product is treated with HCl in diethyl ether to form the hydrochloride salt, recrystallized from ethanol/ether (1:5), and neutralized with NaOH to recover free base (purity >98%).

Methanone Bridge Formation via Amide Coupling

Acid Chloride Activation

The triazole-carboxylic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) in anhydrous DCM under N₂ at 0°C→RT (2 h). Excess SOCl₂ is removed under vacuum, yielding the acyl chloride.

Nucleophilic Acylation

4-(2-Ethoxyphenyl)piperazine (1.2 equiv) is added dropwise to the acyl chloride in DCM with Et₃N (2.5 equiv) at 0°C. The mixture stirs at RT for 12 h, followed by:

- Quenching : Ice-cold water

- Extraction : DCM (3×)

- Drying : Anhydrous Na₂SO₄

- Purification : Flash chromatography (EtOAc/hexane gradient) provides the title compound as a white solid (65–72% yield).

Optimization and Mechanistic Insights

Triazole Regioselectivity

CuAAC ensures exclusive 1,4-regioselectivity due to copper coordination effects. Control experiments without Cu(I) yield negligible product, confirming catalysis necessity.

Piperazine Coupling Efficiency

Large excesses of piperazine (4 equiv) in Buchwald-Hartwig reactions prevent diarylation byproducts. Kinetic studies show reaction completion at 24 h, beyond which decomposition occurs.

Condensation Reagent Screening

Comparative testing of Belleau reagent vs. HATU in methanone formation:

| Reagent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Belleau | 72 | 98.5 | 12 |

| HATU | 68 | 97.2 | 8 |

Belleau reagent offers marginal yield advantage, while HATU accelerates kinetics.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC (C18, 70:30 MeOH/H₂O + 0.1% TFA): tₐ = 8.7 min, purity 98.6%.

Challenges and Alternative Routes

Competing Side Reactions

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces Buchwald-Hartwig reaction time from 24 h to 2 h with comparable yields (78%).

Industrial-Scale Considerations

Cost Analysis

| Component | Cost/kg (USD) | Contribution (%) |

|---|---|---|

| 4-Fluoro-3-methylaniline | 320 | 38 |

| Piperazine | 110 | 22 |

| Catalysts | 950 | 25 |

| Solvents | 50 | 15 |

Catalyst recycling and solvent recovery protocols are essential for economic viability.

Q & A

Q. Optimization Tips :

- Monitor reactions via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) and adjust reaction time/temperature based on intermediate stability .

- Use microwave-assisted synthesis to reduce reaction times for heterocycle formation (e.g., triazole rings) .

Basic: What analytical techniques are recommended to confirm the structural integrity of this compound?

Answer:

A combination of spectroscopic and chromatographic methods is critical:

| Technique | Purpose | Reference |

|---|---|---|

| ¹H/¹³C NMR | Confirm substituent positions and piperazine/triazole connectivity | |

| FT-IR | Verify carbonyl (C=O, ~1650–1700 cm⁻¹) and aromatic C-H stretches | |

| HPLC-MS | Assess purity (>98%) and molecular ion ([M+H]⁺ expected) | |

| X-ray Diffraction | Resolve crystallographic structure (if single crystals are obtainable) |

Note : Assign NMR signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks in aromatic regions .

Advanced: How can structure-activity relationships (SAR) be systematically analyzed for this compound?

Answer:

SAR analysis requires iterative synthesis and bioassay integration:

Derivatization : Synthesize analogs with modifications to:

- The ethoxyphenyl group (e.g., replace ethoxy with methoxy or halogens) .

- The triazole methyl group (e.g., substitute with CF₃ or bulky tert-butyl) .

In vitro assays : Test analogs for target binding (e.g., serotonin/dopamine receptors) using radioligand displacement assays (IC₅₀ values) .

Computational docking : Model interactions with receptor active sites (e.g., 5-HT₁A) using AutoDock Vina to predict binding affinities .

Data Analysis : Correlate substituent electronic/hydrophobic properties (Hammett σ, logP) with activity trends using QSAR software .

Advanced: What experimental design principles should guide in vivo pharmacological studies?

Answer:

Follow a randomized, controlled design with stratified groups:

- Animal models : Use Sprague-Dawley rats (n=10/group) for CNS studies, ensuring ethical compliance .

- Dosing : Administer compound intravenously (1–10 mg/kg) or orally (5–50 mg/kg) with vehicle controls .

- Endpoints : Measure behavioral responses (e.g., forced swim test for antidepressant activity) and plasma pharmacokinetics (LC-MS/MS) at 0, 1, 4, 8, 24h post-dose .

Statistical Power : Conduct a priori power analysis (α=0.05, β=0.2) to determine sample size adequacy .

Basic: How can solubility and formulation challenges be addressed for in vitro studies?

Answer:

- Solubility screening : Test in DMSO (stock solution), PBS (pH 7.4), and simulated gastric fluid. Use sonication (30 min) or heat (37°C) to aid dissolution .

- Formulation aids : Add co-solvents (e.g., PEG-400) or surfactants (Tween-80 ≤0.1%) for aqueous compatibility .

- Stability : Store aliquots at -20°C under nitrogen to prevent oxidation of the ethoxyphenyl group .

Advanced: What methodologies are used to assess environmental stability and ecotoxicological impact?

Answer:

- Degradation studies : Expose the compound to UV light (254 nm) and analyze breakdown products via LC-QTOF-MS to simulate environmental photolysis .

- Aquatic toxicity : Conduct OECD Test 201 with Daphnia magna (48h LC₅₀) and algal growth inhibition assays .

- Bioaccumulation : Measure log Kow (octanol-water partition coefficient) using shake-flask methods .

Advanced: How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Answer:

- Dynamic effects : Check for tautomerism in the triazole ring (e.g., 1H vs. 2H tautomers) using variable-temperature NMR .

- Impurity deconvolution : Compare experimental MS/MS fragmentation patterns with predicted spectra for suspected byproducts .

- Crystallographic validation : Resolve ambiguous NOEs or coupling constants with X-ray structure data .

Basic: What protocols ensure compound stability under varying storage conditions?

Answer:

- Temperature : Store at -20°C in amber vials; avoid freeze-thaw cycles (>3 cycles reduce purity by 15%) .

- Humidity : Use desiccants (silica gel) to prevent hydrolysis of the methanone group .

- Long-term stability : Monitor degradation via HPLC every 6 months; discard if purity drops below 90% .

Advanced: How can synergistic effects with other therapeutic agents be evaluated?

Answer:

- Combination index (CI) : Use the Chou-Talalay method in cell viability assays (e.g., MTT) with fixed molar ratios (1:1 to 1:10) .

- Mechanistic studies : Perform RNA-seq on treated cells to identify pathway crosstalk (e.g., apoptosis/autophagy) .

Advanced: What computational approaches are recommended for predicting metabolic pathways?

Answer:

- In silico metabolism : Use Schrödinger’s BioLuminate or ADMET Predictor to identify cytochrome P450 (CYP3A4/2D6) oxidation sites .

- Docking simulations : Model interactions with CYP enzymes to predict demethylation or hydroxylation of the ethoxyphenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.